molecular formula C7H14N2O3S B13396527 Methionylglycine CAS No. 7403-12-5

Methionylglycine

Cat. No.: B13396527
CAS No.: 7403-12-5
M. Wt: 206.27 g/mol
InChI Key: QXOHLNCNYLGICT-UHFFFAOYSA-N
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Description

L-Methionylglycine is a dipeptide composed of the amino acids methionine and glycine. It is often studied for its potential role in biochemical processes and protein synthesis. This compound may have implications in nutritional supplements and therapeutic treatments due to the essential nature of methionine .

Preparation Methods

Synthetic Routes and Reaction Conditions

L-Methionylglycine can be synthesized through peptide synthesis methods. One common approach involves the coupling of methionine and glycine using peptide coupling reagents such as carbodiimides (e.g., DCC) or uronium salts (e.g., HATU) under mild conditions. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) or dichloromethane (DCM) at room temperature .

Industrial Production Methods

Industrial production of L-Methionylglycine may involve solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis. SPPS is advantageous for its efficiency and ability to produce high-purity peptides. The process involves anchoring the first amino acid to a solid resin, followed by sequential addition of protected amino acids, and finally cleaving the peptide from the resin .

Mechanism of Action

L-Methionylglycine exerts its effects primarily through its constituent amino acids, methionine and glycine. Methionine is involved in various metabolic pathways, including the synthesis of S-adenosylmethionine (SAMe), a key methyl donor in numerous biochemical reactions. Glycine acts as a neurotransmitter and is involved in the synthesis of proteins and other biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Methionylglycine is unique due to the presence of methionine, an essential amino acid with a sulfur-containing side chain. This sulfur group imparts distinct chemical reactivity, such as susceptibility to oxidation, which is not observed in dipeptides lacking sulfur-containing amino acids .

Properties

IUPAC Name

2-[(2-amino-4-methylsulfanylbutanoyl)amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O3S/c1-13-3-2-5(8)7(12)9-4-6(10)11/h5H,2-4,8H2,1H3,(H,9,12)(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXOHLNCNYLGICT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)NCC(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90864512
Record name Methionylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90864512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Methionyl-Glycine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0028973
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

7403-12-5, 14486-03-4
Record name NSC400385
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400385
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC88865
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88865
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

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